

Technical Guide: Isolation and Characterization of N-Methylindcarpine

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Compound of Interest

Compound Name: *N-Methylindcarpine*

Cat. No.: *B12326439*

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Executive Summary

N-Methylindcarpine (C₁₉H₂₁NO₄; MW: 327.38 g/mol) is a tetracyclic aporphine alkaloid characterized by a 1,10-dimethoxy-2,11-dihydroxy substitution pattern. Originally identified as the N-methylated derivative of lindcarpine, it acts as a significant chemotaxonomic marker for the Lauraceae family, specifically within the genera *Lindera*, *Actinodaphne*, and *Phoebe*.

This alkaloid has garnered attention in drug discovery due to its structural capacity to intercalate DNA and inhibit specific kinases (e.g., DYRK1A), presenting potential in oncology and neurodegenerative research.

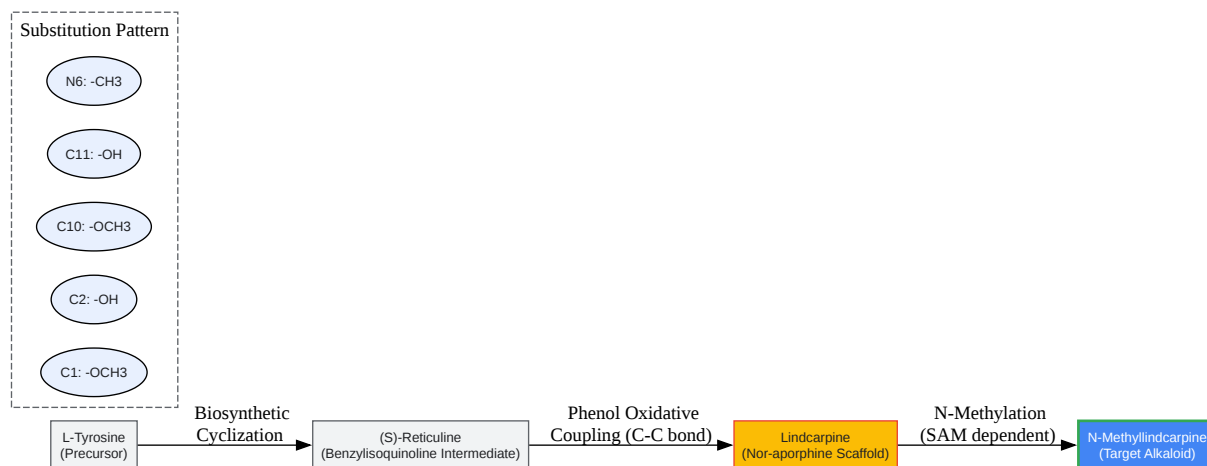
Chemical Identity & Structural Logic

Understanding the precise topology of **N-Methylindcarpine** is prerequisite to successful isolation. It belongs to the aporphine class, derived biosynthetically from benzyloquinoline precursors.^[1]

Feature	Specification
IUPAC Name	(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Common Name	(+)-N-Methylindcarpine
Skeleton	Aporphine (1,2,10,11-substituted)
Key Substituents	C1-OMe, C2-OH, C10-OMe, C11-OH, N-Me
Stereochemistry	(S)-configuration at C6a (Biogenetically conserved)
Molecular Formula	C ₁₉ H ₂₁ NO ₄

Structural Visualization

The following diagram illustrates the core aporphine skeleton and the specific substitution pattern that defines **N-Methylindcarpine**.



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Caption: Biosynthetic derivation and specific substitution map of **N-Methylindarpine**.

Historical Chronology of Isolation

The discovery of **N-Methylindarpine** is inextricably linked to the phytochemical exploration of the *Lindera* genus.

- 1967 (The Foundation): Kiang and Sim first isolated the parent compound, Lindarpine, from the roots of *Lindera pipericarpa*.^[2] They established the 2,11-dihydroxy-1,10-dimethoxy structure, providing the template for the N-methylated variant.
- 1980s-1990s (Expansion): As chemotaxonomic surveys of Lauraceae expanded, the N-methylated form was identified in related species such as *Litsea cubeba* and *Dehaasia triandra*, often co-occurring with boldine and laurotetanine.

- 2012 (Modern Validation): Detailed spectral assignment (2D NMR) was solidified during the isolation from *Actinodaphne pruinosa*, where it was found alongside novel hydroxypropyl derivatives.

Technical Methodology: Isolation Protocol

This section details a robust, self-validating workflow for isolating **N-Methylindcarpine** from *Lindera* or *Actinodaphne* bark.

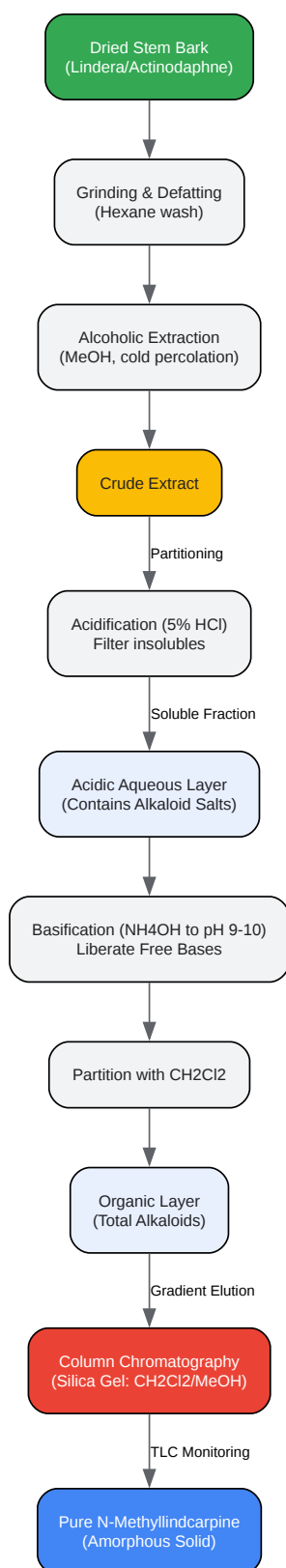
Extraction Logic (Acid-Base Partitioning)

Aporphines are basic alkaloids. The protocol leverages pH manipulation to separate them from neutral plant constituents (lipids, terpenes) and acidic compounds (phenolics).

Reagents:

- Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (95%).
- Acid: 5% Hydrochloric Acid (HCl).
- Base: Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to pH 9-10.
- Partition Solvent: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃).

Step-by-Step Workflow



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Caption: Acid-base fractionation followed by chromatographic purification for alkaloid isolation.

Chromatographic Parameters[11]

- Stationary Phase: Silica gel 60 (0.040–0.063 mm).
- Mobile Phase: Gradient elution starting with 100% CH₂Cl₂, increasing MeOH polarity (e.g., 99:1 → 90:10).
- Detection: Dragendorff's reagent (Orange spots indicate alkaloids).
- Rf Value: Typically 0.4–0.5 in CH₂Cl₂:MeOH (9:1), depending on chamber saturation.

Structural Elucidation & Validation

Trustworthiness in chemical isolation relies on spectral verification.[3] **N-Methylindcarpine** is distinguished from its isomers (e.g., boldine, isoboldine) by the specific location of its methoxy and hydroxyl groups.

Key Spectral Data (Reference Standards)

Spectroscopy	Diagnostic Signal	Structural Assignment
¹ H NMR (500 MHz, CDCl ₃)	δ 2.52 (3H, s)	N-CH ₃ (Characteristic of aporphines)
δ 3.65 (3H, s)	C1-OCH ₃ (Shielded by ring current)	
δ 3.89 (3H, s)	C10-OCH ₃	
δ 6.60 - 6.80 (m)	Aromatic protons (H3, H8, H9)	
δ 8.00+ (broad)	Phenolic -OH (Exchangeable with D ₂ O)	
¹³ C NMR (125 MHz)	δ ~144.0	C1 (Oxygenated quaternary)
δ ~129.0	C1b (Bridgehead)	
δ ~43.0	N-CH ₃	
Mass Spectrometry (ESI-MS)	m/z 328 [M+H] ⁺	Consistent with C ₁₉ H ₂₁ NO ₄

Validation Check:

- Differentiation from Boldine: Boldine is 1,10-dimethoxy-2,9-dihydroxy. **N-Methylindcarpine** is 1,10-dimethoxy-2,11-dihydroxy. The coupling constants of protons on Ring D (H8, H9) in NMR are critical for distinguishing the 9,10 vs. 10,11 substitution patterns. In **N-Methylindcarpine**, H8 and H9 usually appear as an ortho-coupled pair (d, $J \approx 8.0$ Hz) if C10/C11 are substituted, or singlets if para. Correction: In 1,2,10,11-substituted aporphines (like **N-methylindcarpine**), H8 and H9 are typically singlets or meta-coupled if C10/C11 are oxygenated. Note that Lindcarpine is 2,11-dihydroxy-1,10-dimethoxy.[4]

Pharmacological Potential

For drug development professionals, the value of **N-Methylindcarpine** lies in its bioactivity profile.[5][6]

- Cytotoxicity: Exhibits moderate cytotoxicity against murine leukemia (P-388) and human breast cancer (MCF-7) cell lines. The planar aporphine structure allows for DNA intercalation.
- Kinase Inhibition: Recent studies (e.g., Siparuna extracts) indicate potential inhibition of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a key target in Down syndrome and Alzheimer's disease pathology.
- Antimicrobial: Displays activity against Gram-positive bacteria, consistent with the defense mechanism of Lauraceae alkaloids.

References

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